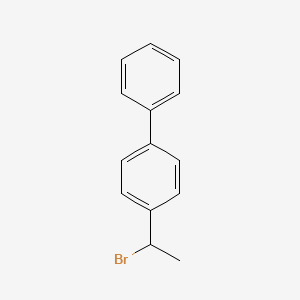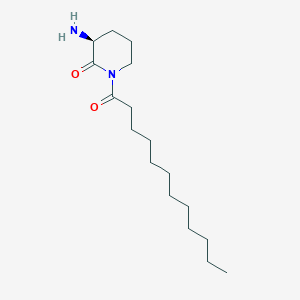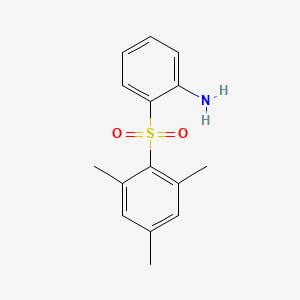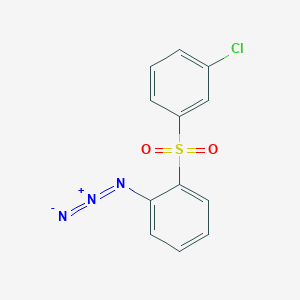
1-Azido-2-(3-chlorobenzene-1-sulfonyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Azido-2-(3-chlorobenzene-1-sulfonyl)benzene is an organic compound that features both azido and sulfonyl functional groups attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Azido-2-(3-chlorobenzene-1-sulfonyl)benzene typically involves a multi-step process starting from commercially available precursors. One common route involves the sulfonation of 3-chlorobenzene, followed by the introduction of the azido group through nucleophilic substitution reactions. The reaction conditions often require the use of strong acids or bases and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale sulfonation and azidation processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and minimize the risk of hazardous by-products.
Analyse Des Réactions Chimiques
Types of Reactions
1-Azido-2-(3-chlorobenzene-1-sulfonyl)benzene undergoes several types of chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of amines or other nitrogen-containing compounds.
Oxidation and Reduction: The sulfonyl group can be involved in redox reactions, where it may be reduced to a sulfoxide or oxidized to a sulfone.
Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), and oxidizing agents (e.g., hydrogen peroxide). Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations occur efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution of the azido group may yield amines, while oxidation of the sulfonyl group can produce sulfones.
Applications De Recherche Scientifique
1-Azido-2-(3-chlorobenzene-1-sulfonyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s azido group can be used in bioorthogonal chemistry, allowing for the selective labeling and modification of biomolecules in living systems.
Industry: Used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism by which 1-Azido-2-(3-chlorobenzene-1-sulfonyl)benzene exerts its effects involves the reactivity of its functional groups. The azido group can undergo cycloaddition reactions, forming triazoles that are useful in various chemical and biological applications. The sulfonyl group can participate in redox reactions, influencing the compound’s overall reactivity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Azido-2-chlorobenzene: Lacks the sulfonyl group, making it less versatile in terms of chemical reactivity.
2-Azido-3-chlorobenzene-1-sulfonylbenzene: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
1-Azido-4-(3-chlorobenzene-1-sulfonyl)benzene: Positional isomer with potentially different chemical properties and uses.
Uniqueness
1-Azido-2-(3-chlorobenzene-1-sulfonyl)benzene is unique due to the presence of both azido and sulfonyl groups on the same benzene ring
Propriétés
Numéro CAS |
61174-47-8 |
|---|---|
Formule moléculaire |
C12H8ClN3O2S |
Poids moléculaire |
293.73 g/mol |
Nom IUPAC |
1-azido-2-(3-chlorophenyl)sulfonylbenzene |
InChI |
InChI=1S/C12H8ClN3O2S/c13-9-4-3-5-10(8-9)19(17,18)12-7-2-1-6-11(12)15-16-14/h1-8H |
Clé InChI |
VUVOMLNFJPXSHC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)N=[N+]=[N-])S(=O)(=O)C2=CC(=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1,1'-Biphenyl]-2,2',5,5'-tetramine](/img/structure/B14594454.png)
![2-{(E)-[(4-Aminophenyl)methylidene]amino}-4,5-dimethoxybenzoic acid](/img/structure/B14594456.png)
![N-[3-(3-Nitrophenyl)prop-2-EN-1-ylidene]hydroxylamine](/img/structure/B14594469.png)
![7,8-Dichloro-2,4-dimethylbicyclo[3.3.1]non-6-en-3-one](/img/structure/B14594479.png)


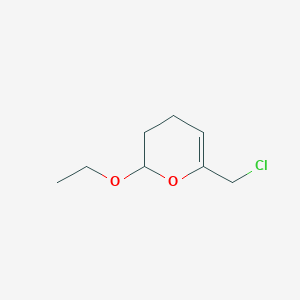
![{[(2-Amino-4-methoxyphenyl)methyl]sulfamoyl}acetic acid](/img/structure/B14594493.png)
![1,5-Dichloro-3-fluoro-2-[3-(2-fluoroethoxy)-4-nitrophenoxy]benzene](/img/structure/B14594495.png)
![5-Chloro-6-methyl-N-octylpyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B14594497.png)
![1-[4-(Methanesulfinyl)phenyl]heptan-1-one](/img/structure/B14594498.png)
